![molecular formula C20H17BrO5 B2462808 (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-58-9](/img/structure/B2462808.png)
(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
The compound is a benzofuran derivative with a bromobenzylidene group and an ethyl propanoate group. Benzofurans are heterocyclic compounds, and they are known for their diverse biological activities . The bromobenzylidene group is a type of benzylidene compound that contains a bromine atom, which could potentially make this compound useful in various organic reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a benzofuran core with a bromobenzylidene group attached to one of the carbon atoms and an ethyl propanoate group attached to the oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The bromine atom in the bromobenzylidene group could potentially be replaced in a substitution reaction. The ethyl propanoate group could undergo ester hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its reactivity .Scientific Research Applications
Material Science
The structural features of (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate could be harnessed in material science. Researchers might investigate its use in designing functional materials, such as polymers, liquid crystals, or supramolecular assemblies. The compound’s unique architecture may contribute to novel material properties.
Future Directions
Mechanism of Action
Target of Action
Further experimental studies are needed to identify the specific targets and their roles .
Mode of Action
The compound, possessing a benzofuran core and a bromophenyl group, may undergo various chemical reactions. For instance, the bromophenyl group can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially modify the structure of the target molecule, thereby altering its function .
Biochemical Pathways
Given its potential to undergo suzuki–miyaura cross-coupling, it may influence pathways involving carbon-carbon bond formation . The downstream effects of these alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
For instance, the ester group might undergo hydrolysis in the body, affecting the compound’s distribution and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given its potential to form new carbon-carbon bonds, it could potentially modify the structure of target molecules, thereby altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction it may undergo is typically performed under mild conditions and is tolerant to various functional groups . Therefore, the reaction’s efficiency could be influenced by the environmental conditions within the body.
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBYUDSMFEUCT-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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